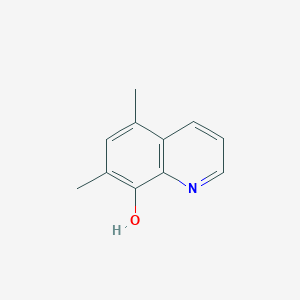

5,7-Dimethyl-8-hydroxyquinoline

Vue d'ensemble

Description

5,7-Dimethyl-8-hydroxyquinoline is a derivative of the 8-hydroxyquinoline scaffold, which is a versatile compound that has been extensively studied due to its interesting chemical properties and potential applications. The core structure of 8-hydroxyquinoline allows for various substitutions at different positions on the ring, leading to a wide range of derivatives with diverse properties and applications.

Synthesis Analysis

The synthesis of 5,7-dimethyl-8-hydroxyquinoline derivatives involves various chemical reactions and starting materials. For instance, the synthesis of poly[5,5'-methylene-bis(8-hydroxyquinoline)-7,7'-diylethylene] (MQE) is achieved through Friedel-Craft polycondensation of 5,5'-methylene-bis(8-hydroxyquinoline) with 1,2-dichloroethane and ethylene glycol in the presence of an acid catalyst . Another approach involves the synthesis of 5-substituted 8-hydroxyquinoline derivatives starting from 5-aminomethyl-8-hydroxyquinoline, which can be further conjugated with small bioactive molecules . Additionally, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine leads to the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones .

Molecular Structure Analysis

The molecular structure of 5,7-dimethyl-8-hydroxyquinoline derivatives has been elucidated using various spectroscopic and analytical techniques. X-ray structural analysis has been employed to determine the structure of certain derivatives, such as the 5-phenyl derivative of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . Similarly, the crystal structure of 5-ethoxymethyl-8-hydroxyquinoline has been determined to be orthorhombic with space group Pbca . These studies provide valuable insights into the geometric parameters and charge distribution within the molecules, which are essential for understanding their reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of 5,7-dimethyl-8-hydroxyquinoline derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the 5-ethoxymethyl-8-hydroxyquinoline molecule exhibits high reactivity due to its atomic charges and dipole moment, as predicted by density functional theory (DFT/B3LYP) and Hartree–Fock methods . The molecule's non-planar structure in the solid state and stabilization through π–π stacking interactions, as well as weak intra and intermolecular hydrogen bonding, contribute to its unique chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-dimethyl-8-hydroxyquinoline derivatives are closely related to their molecular structure and the modifications introduced during synthesis. For instance, the polymer sample MQE and its derivatives M-MQE and C-MQE are insoluble in most solvents except formic acid, while the hydroxyethylated product MQE-2 is soluble in DMF and highly soluble in pyridine . These solubility characteristics are important for practical applications and further chemical modifications. The characterization of these polymers includes infrared (IR) and ultraviolet (UV) spectroscopy, molecular mass estimation, and solution viscometric study, which help in understanding the empirical relations between viscosity parameters and solution concentration .

Applications De Recherche Scientifique

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application : 5,7-Dimethyl-8-hydroxyquinoline and its derivatives have shown potential as anticancer agents .

- Method : The synthesis of 5,7-dibromo-8-hydroxyquinoline was achieved via reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .

- Results : The target molecule exhibited IC50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .

-

Neuroprotection

- Field : Neurology

- Application : 8-Hydroxyquinoline derivatives, including 5,7-Dimethyl-8-hydroxyquinoline, have been shown to possess cytoprotective activity, potentially useful in central nervous system related diseases .

- Method : A 48-membered Betti-library was constructed by the utilization of formic acid mediated industrial-compatible coupling with sets of aromatic primary amines such as anilines, oxazoles, pyridines, and pyrimidines, with (hetero)aromatic aldehydes and 8-hydroxiquinoline derivatives .

- Results : The best candidates showed potent, nanomolar activity in all test systems and support the need for future studies in animal models of central nervous system (CNS) disorders .

-

Organic Photovoltaic Cells

- Field : Material Science

- Application : 5,7-Dimethyl-8-hydroxyquinoline has been used in the fabrication of organic photovoltaic (OPV) cells .

- Method : OPV cells were fabricated using metal (II) (Pt, Pd, Cu, and Ni) chelates of 8-hydroxyquinoline (Hq) or 5,7-dimethyl-8-hydroxy-quinoline (HMe2q) as an electron donor by vacuum deposition .

- Results : The specific results or outcomes of this application are not provided in the available resources .

-

Antimicrobial Agents

- Field : Microbiology

- Application : 8-Hydroxyquinoline and many of its derivatives, including 5,7-Dimethyl-8-hydroxyquinoline, have a wide range of pharmacological applications, such as antimicrobial agents .

- Method : The synthesis of these compounds typically involves the reaction of 8-hydroxyquinoline with various reagents .

- Results : These compounds have shown antimicrobial activity against a variety of pathogens, although specific results are not provided in the available resources .

-

Antifungal Agents

- Field : Mycology

- Application : 5,7-Dimethyl-8-hydroxyquinoline and its derivatives have been used as antifungal agents .

- Method : The synthesis of these compounds typically involves the reaction of 8-hydroxyquinoline with various reagents .

- Results : These compounds have shown antifungal activity against a variety of fungi, although specific results are not provided in the available resources .

-

Dye-Sensitized Solar Cells

- Field : Material Science

- Application : Ruthenium oxyquinolate complexes, which can be synthesized from 5,7-Dimethyl-8-hydroxyquinoline, have been used in dye-sensitized solar cells .

- Method : The synthesis of these complexes typically involves the reaction of 5,7-Dimethyl-8-hydroxyquinoline with ruthenium precursors .

- Results : These complexes have shown promise in improving the efficiency of dye-sensitized solar cells, although specific results are not provided in the available resources .

-

Inhibitors of 2OG-dependent enzymes

- Field : Biochemistry

- Application : 8-Hydroxyquinoline and many of its derivatives, including 5,7-Dimethyl-8-hydroxyquinoline, have been used as inhibitors of 2OG-dependent enzymes .

- Method : The synthesis of these compounds typically involves the reaction of 8-hydroxyquinoline with various reagents .

- Results : These compounds have shown inhibitory activity against 2OG-dependent enzymes, although specific results are not provided in the available resources .

-

Anti-HIV Agents

- Field : Virology

- Application : 5,7-Dimethyl-8-hydroxyquinoline and its derivatives have been used as anti-HIV agents .

- Method : The synthesis of these compounds typically involves the reaction of 8-hydroxyquinoline with various reagents .

- Results : These compounds have shown anti-HIV activity, although specific results are not provided in the available resources .

-

Antischistosomal Agents

- Field : Parasitology

- Application : 5,7-Dimethyl-8-hydroxyquinoline and its derivatives have been used as antischistosomal agents .

- Method : The synthesis of these compounds typically involves the reaction of 8-hydroxyquinoline with various reagents .

- Results : These compounds have shown antischistosomal activity, although specific results are not provided in the available resources .

Safety And Hazards

When handling 5,7-Dimethyl-8-hydroxyquinoline, it is advised to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

8-Hydroxyquinoline derivatives, which include 5,7-Dimethyl-8-hydroxyquinoline, possess a rich diversity of biological properties and have been identified as a “privileged structure” in medicinal chemistry . Numerous investigations suggest that this privileged structure should be further exploited for therapeutic applications in the future .

Propriétés

IUPAC Name |

5,7-dimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-8(2)11(13)10-9(7)4-3-5-12-10/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMNFHGYXRSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354058 | |

| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-8-hydroxyquinoline | |

CAS RN |

37873-29-3 | |

| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethyl-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)

![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)